Tripropargylamine

概要

説明

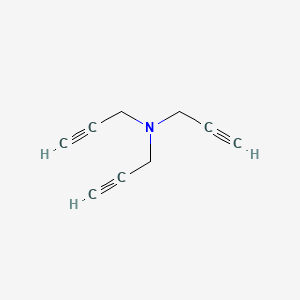

Tripropargylamine, also known as tris(2-propynyl)amine, is an organic compound with the molecular formula (HC≡CCH₂)₃N. It is a colorless liquid that is widely used in organic synthesis, particularly in the formation of copper(I) stabilizing ligands. The compound is characterized by its three propargyl groups attached to a central nitrogen atom, making it a versatile building block in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Tripropargylamine can be synthesized through the reaction of propargyl bromide with ammonia or primary amines. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3HC≡CCH2Br+NH3→(HC≡CCH2)3N+3HBr

Industrial Production Methods: In an industrial setting, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

化学反応の分析

Types of Reactions: Tripropargylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or other hydrogenated products.

Substitution: The propargyl groups can participate in substitution reactions, where other functional groups replace the propargyl moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .

科学的研究の応用

Chemical Synthesis and Click Chemistry

1.1 CuAAC Reactions

Tripropargylamine is prominently utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reaction is known for its efficiency and selectivity, making it ideal for synthesizing complex molecules and polymers. For example, TPA reacts with azides to form triazole derivatives, which are valuable in drug development and materials science .

1.2 Synthesis of Functionalized Polymers

TPA serves as a key building block in the synthesis of functionalized polymers. Its ability to undergo click reactions allows for the creation of self-healing materials and hydrogels. A study demonstrated that TPA can be used to create polyglycerol networks that exhibit enhanced mechanical properties and biocompatibility .

Biomedical Applications

2.1 Drug Delivery Systems

The incorporation of TPA into drug delivery systems enhances the stability and release profiles of therapeutic agents. Research indicates that TPA-modified nanoparticles can improve the bioavailability of drugs while minimizing side effects. This application is particularly relevant in cancer therapy, where targeted drug delivery is crucial .

2.2 Antiviral and Anticancer Agents

TPA-derived compounds have shown potential as antiviral and anticancer agents. The structural modifications enabled by TPA facilitate the development of nucleic acid analogs that can interfere with viral replication or cancer cell proliferation .

Material Science Innovations

3.1 Graphene-Based Composites

Recent studies have highlighted the role of TPA in synthesizing graphene-based composites. By utilizing TPA in conjunction with graphene oxide, researchers have developed two-dimensional (2D) materials with enhanced electrical conductivity and mechanical strength . These materials are promising for applications in sensors, batteries, and flexible electronics.

3.2 Self-Healing Materials

The self-healing properties of materials synthesized using TPA are attributed to its ability to form dynamic covalent bonds through click chemistry. This characteristic allows for the repair of micro-damages in polymers, significantly extending their lifespan .

Case Studies

作用機序

The mechanism of action of tripropargylamine involves its ability to form stable complexes with metal ions, particularly copper(I). The compound acts as a ligand, coordinating with the metal center through its nitrogen atom and propargyl groups. This coordination stabilizes the metal ion and facilitates various catalytic processes, such as the CuAAC click reaction. The molecular targets and pathways involved include the formation of triazole rings and other cyclic structures .

類似化合物との比較

Propargylamine: A simpler analog with one propargyl group attached to the nitrogen atom.

Dipropargylamine: Contains two propargyl groups attached to the nitrogen atom.

Triethanolamine: A compound with three ethanolamine groups attached to the nitrogen atom.

Comparison: Tripropargylamine is unique due to its three propargyl groups, which provide greater versatility in chemical reactions compared to its simpler analogs. The presence of multiple propargyl groups allows for the formation of more complex structures and enhances its ability to stabilize metal ions. In contrast, compounds like propargylamine and dipropargylamine have fewer reactive sites and are less effective in forming stable complexes .

生物活性

Tripropargylamine (TPA) is a compound that has garnered attention in various fields of research, particularly in organic chemistry and bioconjugation applications. This article explores the biological activity of TPA, focusing on its mechanisms, applications, and relevant case studies.

This compound is characterized by its unique tripropargyl functional group, which allows it to participate in various chemical reactions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is significant in bioconjugation and drug delivery systems due to its efficiency and specificity.

- Reactivity : TPA reacts with azides in the presence of copper salts to form triazole linkages. This reaction is known for its robustness and tolerance to various conditions, making it a preferred method for synthesizing bioconjugates .

- Autocatalytic Behavior : Research indicates that TPA can participate in autocatalytic cycles, enhancing the efficiency of reactions involving Cu(I) complexes. This autocatalytic property can lead to increased yields in bioconjugation reactions within cellular environments .

Biological Applications

The biological activity of TPA extends beyond simple chemical reactivity. Its applications include:

- Drug Delivery Systems : TPA has been explored as a component in prodrug formulations where its reactivity can be harnessed to release active pharmaceutical ingredients selectively within target tissues.

- Bioconjugation : The ability of TPA to form stable triazole linkages makes it an ideal candidate for creating conjugates with biomolecules such as proteins and nucleic acids.

1. CuAAC Reactions in Live Cells

A study examined the CuAAC reaction involving TPA and 2-azidoethanol within live mammalian cells. The results highlighted that while the overall yield was affected by cellular conditions, TPA facilitated the formation of triazole linkages efficiently, albeit with some limitations due to cellular glutathione levels affecting copper stability .

2. Prodrug Development

In another investigation, TPA was used to modify nucleosides, resulting in clickable derivatives that showed promise for targeted drug delivery. The study emphasized the potential of TPA-modified compounds to enhance pharmacological properties through selective activation mechanisms .

Data Table: Summary of Biological Activity Studies

特性

IUPAC Name |

N,N-bis(prop-2-ynyl)prop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-4-7-10(8-5-2)9-6-3/h1-3H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOBJWVNWMQMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022244 | |

| Record name | Tripropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-29-5 | |

| Record name | Tripropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropargylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropargylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(propyn-2-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROPARGYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E92GFJ1AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tripropargylamine?

A1: The molecular formula of this compound is C9H9N, and its molecular weight is 127.16 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided research does not delve deep into spectroscopic characterization, this compound can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR). [, , , ]

Q3: How stable is this compound under different conditions?

A3: this compound exhibits good thermal stability, with decomposition temperatures above 180 °C. [] Its stability under other conditions like varied pH and solvents needs further investigation. [, , ]

Q4: What materials are compatible with this compound?

A4: this compound shows compatibility with various polymers, including polystyrene, polyglycerol, poly(ester amide), and poly(isopropylacrylamide), making it suitable for synthesizing functionalized polymers and dendrimers. [, , , ]

Q5: How is this compound used in click chemistry?

A5: this compound acts as a trifunctional alkyne in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, enabling the synthesis of complex molecules and polymers. [, , , ]

Q6: Can this compound participate in autocatalytic reactions?

A6: Yes, research has demonstrated that this compound can participate in autocatalytic CuAAC reactions where the product formed further accelerates the reaction, enhancing its own production. []

Q7: What is the role of this compound in synthesizing dendrimers?

A7: this compound serves as a core molecule for attaching azide-terminated dendrons via CuAAC click chemistry, facilitating the synthesis of dendrimer-like structures with potential biomedical applications. [, ]

Q8: Have any computational studies been conducted on this compound?

A8: Molecular modeling studies have provided insights into the interaction of this compound derivatives with DNA duplexes and their influence on fluorescence properties. [, , , ]

Q9: How do modifications to the this compound structure affect its reactivity?

A9: Introducing bulky substituents like pyrene to this compound via click chemistry can influence its fluorescence properties and interactions with DNA. [, , , ]

Q10: What are the formulation strategies for this compound?

A10: While specific formulation strategies for this compound are not detailed in the provided research, its incorporation into polymers and dendrimers can be considered as potential formulation approaches for specific applications. [, , ]

Q11: Are there specific SHE regulations regarding this compound?

A11: While specific SHE regulations for this compound are not discussed, general laboratory safety practices and responsible handling of chemicals should be followed. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。